4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, a pyran ring, and a sulfonyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring, for example, is a four-membered ring with one nitrogen atom, which can impart unique reactivity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the sulfonyl group could potentially undergo substitution reactions, and the azetidine ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibit significant antimicrobial properties. For example, azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for antibacterial and antifungal activities, showing promising results (Shah et al., 2014). Additionally, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been evaluated for their antimicrobial activities against different microorganisms, with some derivatives displaying notable antibacterial properties (Chopde et al., 2012).
Antioxidant Properties
Novel indole-based heterocycles, structurally akin to this compound, have shown potential as efficient antioxidants. For instance, 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives have demonstrated significant activity against ABTS, a key compound in inhibiting reactive oxygen species (Aziz et al., 2021).
Anti-Cancer Activity
Compounds related to this compound have been evaluated for their potential anti-cancer properties. For example, some azetidinone derivatives have been tested against human tumor breast cancer cell lines, demonstrating significant anti-cancer activity (Ghorab et al., 2014).
Biological Activity in Other Domains
Several studies have focused on the synthesis and biological activity evaluation of derivatives related to this compound in various biological domains. These include investigations into their use as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, and evaluations of their cytotoxicity towards cancer cell lines, suggesting a broad spectrum of potential biological applications (Ozgun et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-(2-bromophenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-10-6-11(7-15(18)21-10)22-12-8-17(9-12)23(19,20)14-5-3-2-4-13(14)16/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMGBUQZRCALMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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